(2R)-2-(6-Methylpyridin-3-yl)propan-1-amine
Description
Properties
IUPAC Name |
(2R)-2-(6-methylpyridin-3-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(5-10)9-4-3-8(2)11-6-9/h3-4,6-7H,5,10H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXOGYZIXZUBDB-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@@H](C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine typically begins with commercially available starting materials such as 6-methylpyridine and ®-2-bromo-1-phenylethanol.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under anhydrous conditions using solvents such as tetrahydrofuran or dichloromethane, with the addition of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine can undergo oxidation reactions to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry:
Catalysis: (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine can be used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system agents.
Biological Studies: It is used in studies to understand the interaction of chiral amines with biological targets.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyridine Substituent Modifications
- 2-(6-Chloropyridin-3-yl)-2-methylpropan-1-amine (CAS 1060812-06-7): This compound replaces the 6-methyl group on the pyridine ring with a chlorine atom. The chloro substituent increases molecular weight (184.67 g/mol vs. Chlorine’s inductive effect may reduce pyridine basicity compared to the methyl-substituted analog .
- 2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine :
A positional isomer with the pyridine’s methyl group at the 2-position instead of 3-position. This shift changes the spatial orientation of the methyl group, which could affect steric interactions in binding pockets .
Backbone and Functional Group Differences
- (S)- and (R)-2-Amino-2-(6-methylpyridin-3-yl)ethanol (CAS 1213040-13-1 and 1213163-26-8): These enantiomers feature a hydroxyl group (-OH) instead of a primary amine (-NH2) on the propanol backbone. The hydroxyl group increases polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility but reducing membrane permeability compared to the target compound .
Stereochemical and Positional Isomers
- 1-(6-Methylpyridin-3-yl)propan-1-amine (CAS 867010-66-0) :
The amine group is positioned at the first carbon (C1) instead of C2, shortening the carbon chain between the pyridine and amine. This structural change may reduce conformational flexibility and alter interactions with chiral environments . - 6-[(2R)-1-(2-Methylpropyl)pyrrolidin-2-yl]-N-(pyridin-2-yl)pyridin-3-amine :
A more complex derivative with a pyrrolidine ring and a pyridin-2-yl group. The additional rings and substituents significantly increase molecular complexity and logP, suggesting lower solubility but higher lipophilicity than the target compound .
Key Observations :
- Electronic Effects : Chlorine (electron-withdrawing) vs. methyl (electron-donating) groups modulate pyridine ring reactivity and basicity .
- Stereochemistry: The (R)-configuration in the target compound and its ethanol analogs may confer distinct binding preferences in chiral environments compared to non-stereospecific analogs .
- Solubility: Hydroxyl-containing derivatives (e.g., ethanol analogs) exhibit higher polarity but may face bioavailability challenges due to poor membrane penetration .
Biological Activity
(2R)-2-(6-Methylpyridin-3-yl)propan-1-amine, a chiral amine with significant potential in various biological applications, is characterized by its unique structure that includes a pyridine ring with a methyl substitution. This compound has garnered attention for its roles in asymmetric catalysis and as a pharmacophore in drug design, particularly for central nervous system agents.
The chemical structure of this compound allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. Its chirality is crucial for its biological activity, as it can selectively interact with biological targets such as enzymes and receptors.
The mechanism by which this compound exerts its biological effects involves:
- Binding to Receptors : The compound's chiral nature enables it to fit into the active sites of specific receptors, modulating their activity.
- Enzyme Interaction : It can influence enzyme kinetics, potentially acting as an inhibitor or activator depending on the target enzyme.
Pharmacological Applications
Research indicates that this compound may have various pharmacological applications:
- Central Nervous System Agents : Investigated for its potential role in treating neurological disorders due to its ability to cross the blood-brain barrier.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Activity : There is ongoing research into its efficacy against certain cancer cell lines, with some studies indicating potential cytotoxic effects.
Table 1: Summary of Biological Activities
Case Study: CNS Modulation
In a study evaluating the effects of this compound on neurotransmitter systems, researchers found that the compound could enhance serotonin receptor activity, suggesting a mechanism by which it could alleviate symptoms of depression or anxiety. This finding highlights its potential as a therapeutic agent in psychiatric disorders.
Case Study: Anticancer Potential
Another study focused on the cytotoxicity of this compound against various cancer cell lines. Results indicated significant cell death at micromolar concentrations, warranting further investigation into its mechanisms and potential clinical applications.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| (2S)-2-(6-Methylpyridin-3-yl)propan-1-amine | Enantiomer of (2R) | Different receptor binding profile |
| 2-(6-Methylpyridin-3-yl)ethan-1-amine | Shorter carbon chain | Varies in potency |
| 2-(6-Methylpyridin-3-yl)propan-2-amine | Different substitution pattern | Altered biological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
